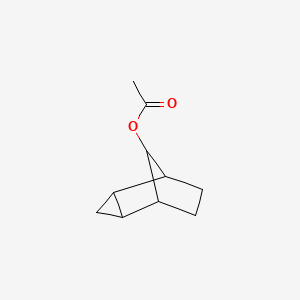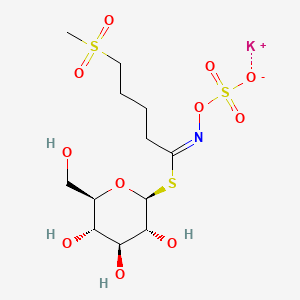
Sodium octylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium octylbenzenesulfonate is an organic compound with the chemical formula C14H21NaO3S . It is a white to off-white solid that is soluble in water and various organic solvents. This compound is primarily used as a surfactant in various industrial and household applications due to its ability to lower the surface tension of liquids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium octylbenzenesulfonate is typically synthesized by sulfonating octylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
- Sulfonation:
C8H17C6H5 + SO3 → C8H17C6H4SO3H
- Neutralization:
C8H17C6H4SO3H + NaOH → C8H17C6H4SO3Na + H2O
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in continuous reactors where octylbenzene is reacted with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce this compound. This method ensures high yield and purity of the final product.
Types of Reactions:
- Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfone derivatives.
- Reduction: Reduction reactions are less common but can occur under specific conditions, converting the sulfonate group to a sulfinic acid or sulfide.
- Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
- Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
- Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with chlorine (Cl2) or bromine (Br2).
Major Products:
- Oxidation: Sulfone derivatives.
- Reduction: Sulfinic acid or sulfide derivatives.
- Substitution: Nitro, halo, or additional sulfonate derivatives.
Aplicaciones Científicas De Investigación
Sodium octylbenzenesulfonate has a wide range of applications in scientific research:
- Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
- Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
- Industry: Widely used in detergents, emulsifiers, and dispersants in the textile, paper, and oil industries.
Mecanismo De Acción
The primary mechanism of action of sodium octylbenzenesulfonate is its ability to reduce surface tension, which allows it to act as a surfactant. It adsorbs at the liquid/air interface, forming a monolayer that reduces the surface tension of water. This property is crucial for its applications in detergents and emulsifiers. Additionally, its amphiphilic nature enables it to interact with both hydrophobic and hydrophilic molecules, facilitating the formation of micelles and enhancing solubility.
Comparación Con Compuestos Similares
- Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain, providing different solubility and surface activity properties.
- Sodium toluenesulfonate: A similar compound with a shorter alkyl chain, used in different industrial applications.
Uniqueness: Sodium octylbenzenesulfonate is unique due to its optimal alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it highly effective as a surfactant in various applications, offering better performance compared to compounds with shorter or longer alkyl chains.
Propiedades
Número CAS |
28675-11-8 |
|---|---|
Fórmula molecular |
C14H21NaO3S |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
sodium;2-octylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
PFIOPNYSBSJFJJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)








